

Physical and chemical properties of 1-Chloropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloropyrrolo[1,2-a]pyrazine

Cat. No.: B155766

[Get Quote](#)

An In-depth Technical Guide on 1-Chloropyrrolo[1,2-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound **1-Chloropyrrolo[1,2-a]pyrazine**. Due to the limited availability of detailed experimental data in publicly accessible literature, this document summarizes the available information and provides context based on related compounds.

Core Molecular and Physical Properties

1-Chloropyrrolo[1,2-a]pyrazine is a solid, heterocyclic compound with the molecular formula $C_7H_5ClN_2$. It possesses a molecular weight of 152.58 g/mol. While specific experimental values for its melting and boiling points are not readily available in the literature, it is described as a solid at room temperature. It is known to be soluble in some organic solvents, such as dichloromethane, and has limited solubility in water.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ CIN ₂	
Molecular Weight	152.58 g/mol	
CAS Number	136927-64-5	
Appearance	Solid	
Solubility	Soluble in some organic solvents (e.g., dichloromethane); less soluble in water.	General chemical principles
Stability	Stable under normal conditions; may react with strong oxidizing agents.	General chemical principles

Spectral Data

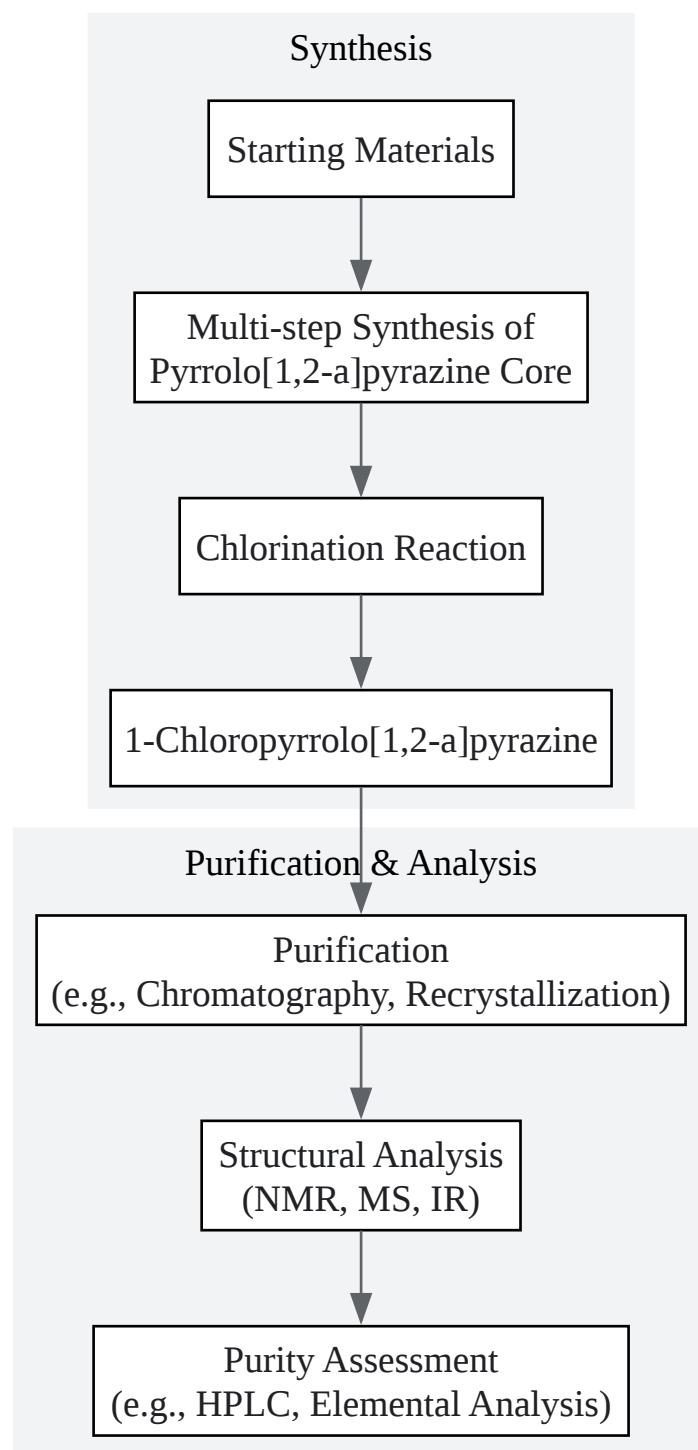
Detailed experimental spectra for **1-Chloropyrrolo[1,2-a]pyrazine** are not widely published. However, commercial suppliers indicate the availability of spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS).^[1] Researchers are advised to acquire and interpret this data for structural confirmation and purity assessment.

General Expectations for Spectral Data:

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the five protons on the pyrrolopyrazine core. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms within the ring system.
- ¹³C NMR: The carbon NMR spectrum should display seven distinct signals for the carbon atoms of the pyrrolopyrazine ring. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.58 g/mol). The isotopic pattern

of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster (M^+ and $\text{M}+2^+$ peaks).

- **Infrared (IR) Spectroscopy:** The IR spectrum would likely show characteristic absorption bands for C-H stretching, C=C and C=N stretching within the aromatic rings, and C-Cl stretching.


Chemical Properties and Reactivity

1-Chloropyrrolo[1,2-a]pyrazine is expected to be stable under normal laboratory conditions. However, its reactivity will be influenced by the chloro-substituent and the fused aromatic ring system. It may be susceptible to reaction with strong oxidizing agents. The chlorine atom at the 1-position could potentially undergo nucleophilic substitution reactions, although the reactivity would depend on the specific nucleophile and reaction conditions.

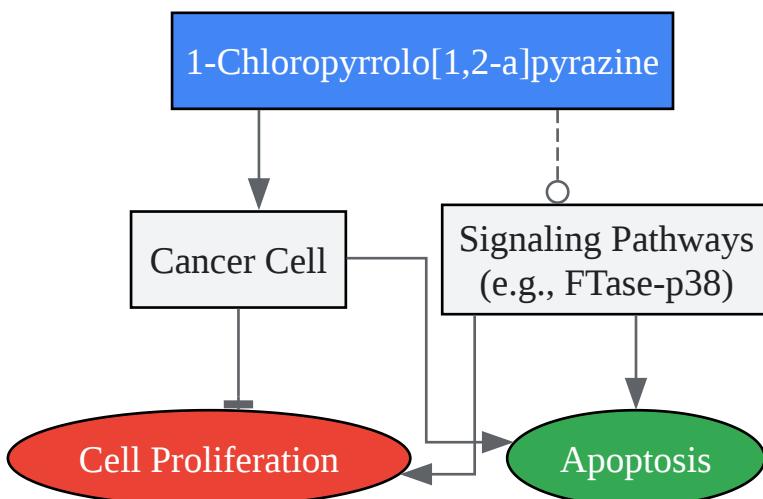
Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of **1-Chloropyrrolo[1,2-a]pyrazine** are not readily available in the searched literature. General synthetic strategies for related pyrrolopyrazine derivatives often involve multi-step sequences. A potential synthetic approach could involve the construction of the pyrrolopyrazine core followed by a chlorination step.

Logical Workflow for Synthesis and Characterization:

[Click to download full resolution via product page](#)

Figure 1. A logical workflow for the synthesis and characterization of **1-Chloropyrrolo[1,2-a]pyrazine**.


Potential Biological Activity and Signaling Pathways

While there is no specific information in the reviewed literature regarding the biological activity or signaling pathway involvement of **1-Chloropyrrolo[1,2-a]pyrazine**, the broader class of pyrrolopyrazine derivatives has been investigated for various pharmacological properties.

Notably, some pyrrolopyrazine derivatives have shown potential as anticancer agents.^{[2][3][4][5]} The proposed mechanisms of action for some of these related compounds involve the modulation of key cellular signaling pathways. For instance, certain derivatives have been associated with the FTase-p38 signaling axis, which is involved in cell proliferation and survival.^[3]

Hypothetical Signaling Pathway Involvement:

Given the reported activities of related compounds, a logical starting point for investigating the biological effects of **1-Chloropyrrolo[1,2-a]pyrazine** would be to screen for its impact on cancer cell proliferation and survival. If activity is observed, further studies could elucidate the specific signaling pathways involved.

[Click to download full resolution via product page](#)

Figure 2. Hypothetical mechanism of action for **1-Chloropyrrolo[1,2-a]pyrazine** in cancer cells.

Safety and Handling

1-Chloropyrrolo[1,2-a]pyrazine is classified as an acute oral toxicant and a skin sensitizer.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

1-Chloropyrrolo[1,2-a]pyrazine is a heterocyclic compound with potential for further investigation, particularly in the context of medicinal chemistry and drug discovery, given the biological activities reported for related pyrrolopyrazine scaffolds. However, there is a clear need for more comprehensive experimental data on its physical, chemical, and biological properties. This guide serves as a summary of the currently available information and a starting point for future research endeavors. Researchers are encouraged to perform detailed characterization and biological screening to fully elucidate the properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-1H-pyrrolo[1,2-a]pyrazine(136927-64-5) 1H NMR spectrum [chemicalbook.com]
- 2. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, *Staphylococcus* sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Physical and chemical properties of 1-Chloropyrrolo[1,2-a]pyrazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155766#physical-and-chemical-properties-of-1-chloropyrrolo-1-2-a-pyrazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com